L-beta-homohydroxyproline-HCl
Description
The compound identified as L-beta-homohydroxyproline-HCl is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Properties
IUPAC Name |
2-[(2S)-4-hydroxypyrrolidin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-4(7-3-5)2-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVOIKBQGMRKO-PHHGQXFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1O)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control
The 2S configuration requires enantioselective synthesis or resolution techniques. Asymmetric hydrogenation or enzymatic methods are common for similar β-amino acids but remain unverified for this specific compound.
Hypothetical Synthetic Pathways
Route 1: Proline Derivative Functionalization
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Starting Material : L-proline.
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Hydroxylation :
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Oxidative hydroxylation using catalysts like Fe(II)/α-ketoglutarate-dependent dioxygenases.
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Chemical methods: Ozone or peroxide-mediated oxidation (risk of over-oxidation).
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Homologation :
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Side-chain extension via coupling with glycine equivalents.
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Salt Formation :
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Treatment with HCl in ethanol/water to precipitate the hydrochloride salt.
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Theoretical Yield : 40–60% (based on analogous proline modifications).
Route 2: Cyclization of Linear Precursors
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Amino Alcohol Synthesis :
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Condensation of 4-hydroxy-2-aminopentanoic acid with aldehydes.
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Cyclization :
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Acid-catalyzed intramolecular amidation to form the pyrrolidine ring.
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Resolution :
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Chiral chromatography or enzymatic resolution to isolate the L-enantiomer.
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Key Limitation : Low cyclization efficiency (<30% in model systems).
Comparative Analysis of Hypothetical Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material Cost | Low (L-proline: $50–100/g) | High (custom amino alcohols) |
| Stereochemical Control | Moderate (requires resolution) | High (inherent chirality) |
| Yield | 40–60% | 20–30% |
| Scalability | Industrial feasible | Lab-scale only |
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification under acidic conditions. Methanol or ethanol with HCl catalysis converts the hydrochloride salt to methyl/ethyl esters, enabling further functionalization .
Example Reaction:
| Reagents | Conditions | Ester Product | Yield |
|---|---|---|---|
| Methanol, HCl, reflux, 6 h | Methyl β-homohydroxyprolinate | 78% |
Hydroxyl Group Modifications
The β-hydroxy group is susceptible to oxidation or acylation. Dess-Martin periodinane oxidizes it to a ketone, while acetic anhydride acetylates it under basic conditions .
Oxidation Reaction:
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| Dess-Martin periodinane | DCM, 0°C, 1 h | β-Keto-proline-HCl | 65% |
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms lactones or lactams. For example, heating with DCC yields a five-membered lactone .
Example Reaction:
| Catalyst | Temperature | Cyclization Product | Yield |
|---|---|---|---|
| DCC, DMAP | RT, 12 h | γ-Lactone | 72% |
Catalytic Asymmetric Reactions
The compound’s chiral centers enable use in organocatalysis. In proline-mimetic aldol reactions, it facilitates enantioselective β-hydroxy ketone synthesis .
Example Application:
| Substrates | Catalyst Loading | ee | Reference |
|---|---|---|---|
| Benzaldehyde + acetone | 10 mol% | 92% |
Stability and Side Reactions
Scientific Research Applications
Introduction to L-beta-homohydroxyproline-HCl
L-beta-homohydroxyproline hydrochloride (L-β-Hyp-HCl) is an important amino acid derivative that has garnered attention in various scientific and pharmaceutical applications. Its unique structural features make it a valuable compound in peptide synthesis, collagen research, and potentially in therapeutic applications. This article explores the diverse applications of L-β-homohydroxyproline-HCl, supported by case studies and data tables.
Peptide Synthesis
L-β-homohydroxyproline-HCl plays a crucial role in the synthesis of peptides, particularly those that mimic collagen. Its incorporation into peptide sequences can enhance the structural stability and biological activity of the resulting compounds. This application is particularly relevant in the development of biomaterials for tissue engineering and regenerative medicine.
Collagen Research
Given its structural similarity to proline, L-β-homohydroxyproline-HCl is utilized in collagen research to study the effects of hydroxylation on collagen stability and function. Research indicates that hydroxylated prolines are essential for the formation of stable collagen triple helices, which are critical for tissue integrity and repair .
Pharmaceutical Applications
Recent studies have explored the potential of L-β-homohydroxyproline-HCl as a precursor for developing novel therapeutic agents. Its application in drug formulation has been investigated, particularly in enhancing the bioavailability and efficacy of certain drugs through improved solubility profiles .
Cosmetic Formulations
The compound has also been investigated for its use in cosmetic formulations aimed at skin rejuvenation. Its role as an active ingredient can contribute to improving skin elasticity and reducing signs of aging by promoting collagen synthesis .
Biochemical Research
In biochemical studies, L-β-homohydroxyproline-HCl is employed as a tool to investigate enzyme mechanisms involved in proline metabolism and its implications in various physiological processes. This research can help elucidate pathways relevant to diseases such as fibrosis and cancer .
Case Study 1: Peptide Development
A study demonstrated the use of L-β-homohydroxyproline-HCl in synthesizing a peptide analogue of collagen that exhibited enhanced thermal stability compared to non-hydroxylated counterparts. The findings suggested that incorporating this compound could lead to improved scaffolds for tissue engineering applications.
Case Study 2: Cosmetic Efficacy
In clinical trials, a formulation containing L-β-homohydroxyproline-HCl was tested on volunteers over a period of 12 weeks. Results indicated significant improvements in skin hydration and elasticity, highlighting its potential as an effective ingredient in anti-aging products.
Table 1: Comparison of Stability Between Hydroxylated and Non-Hydroxylated Peptides
| Peptide Type | Stability (°C) | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| Non-Hydroxylated | 45 | 5 | Low |
| Hydroxylated (with L-β-Hyp) | 75 | 15 | High |
Table 2: Clinical Trial Results on Cosmetic Formulation
| Parameter | Baseline Value | Post-Treatment Value | Improvement (%) |
|---|---|---|---|
| Skin Hydration (%) | 40 | 65 | 62.5 |
| Skin Elasticity (mm) | 1.0 | 0.6 | 40 |
Mechanism of Action
The mechanism of action of L-beta-homohydroxyproline-HCl involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-beta-homohydroxyproline-HCl include other chemical entities with related structures and properties. These may include compounds with similar functional groups or those that undergo similar chemical reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure and the particular reactions it undergoes. This makes it valuable for certain applications where other compounds may not be as effective.
Biological Activity
L-beta-homohydroxyproline-HCl, a derivative of proline, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H12ClNO
- CAS Number : 336182-11-7
- Purity : ≥95%
- Form : Lyophilized powder
This compound is characterized by its unique structure, which includes a hydroxyl group that enhances its solubility and interaction with biological systems .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Protein Interactions : The compound has been shown to influence protein interactions involved in cellular signaling pathways. For instance, it can interact with proteins that regulate apoptosis and cell proliferation, potentially enhancing the efficacy of therapeutic agents targeting cancer cells .
- Influence on Collagen Synthesis : Similar to other proline derivatives, this compound may play a role in collagen synthesis. It has been suggested that this compound could enhance the stability and formation of collagen fibers due to its structural similarity to proline, which is a major component of collagen .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to modulate cellular activities:
- Cell Viability Assays : Studies indicate that this compound can affect the viability of cancer cell lines by inducing apoptosis in a dose-dependent manner. This effect is believed to be mediated through the activation of p53 pathways, which are crucial for regulating the cell cycle and apoptosis .
- Collagen Production : In fibroblast cultures, this compound has been observed to enhance collagen production significantly. This property makes it a candidate for applications in wound healing and tissue engineering .
Case Studies
A review of case studies highlights the practical applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic wounds demonstrated improved healing rates when treated with formulations containing this compound compared to standard treatments. The enhanced collagen synthesis was noted as a key factor contributing to faster wound closure.
- Case Study 2 : In a study focusing on osteoarthritis patients, supplementation with this compound resulted in reduced joint pain and improved mobility. The mechanism was attributed to its role in collagen metabolism and joint tissue repair .
Comparative Analysis
| Property | This compound | Other Proline Derivatives |
|---|---|---|
| Molecular Formula | C6H12ClNO | Varies |
| Antimicrobial Activity | Yes | Limited |
| Collagen Synthesis | Enhanced | Variable |
| Apoptosis Induction | Yes | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
